![molecular formula C22H23N3O3 B2608242 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 894002-71-2](/img/structure/B2608242.png)
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding a different part of the molecule. The exact process would depend on the specific reactions used and the order in which the groups are added. Typically, reactions involving the formation of amide bonds, like the one connecting the phenyl ring to the rest of the molecule, are carried out using coupling reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the indole and phenyl rings) and the diethylamino group could have significant effects on the compound’s shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The diethylamino group, for example, is basic and could participate in acid-base reactions. The amide bond might be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like its size, shape, functional groups, and the presence of any charges or polar bonds would influence properties like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antitumor Activity
The compound’s antitumor potential has been explored:
- Compounds 7a and 7g demonstrated inhibitory activity against gastric tumor cells (MKN45) in vitro, surpassing that of Gefitinib .
Nitrile Synthesis
Indole derivatives can be used in nitrile synthesis:
- Researchers have developed methods for converting primary amides into nitriles using electrophilic phosphorus-III reagents .
Other Potential Applications
Beyond the mentioned fields, indole derivatives also exhibit:
Mechanism of Action
Target of Action
It is known that many similar compounds interact with specific receptors or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
It is known that such compounds often exert their effects by binding to their target receptors or enzymes, thereby modulating their activity and leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to alterations in various biochemical pathways, resulting in downstream effects that contribute to its overall action .
Pharmacokinetics
It is known that such properties can significantly impact a compound’s bioavailability and overall effectiveness .
Result of Action
It is likely that the compound’s interaction with its targets and its influence on biochemical pathways lead to various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-diethyl-2-{3-[(phenylcarbamoyl)carbonyl]-1H-indol-1-yl}acetamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Future Directions
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-24(4-2)20(26)15-25-14-18(17-12-8-9-13-19(17)25)21(27)22(28)23-16-10-6-5-7-11-16/h5-14H,3-4,15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOWRBFGQWXPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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